molecular formula C12H23NO3 B15088782 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B15088782
M. Wt: 229.32 g/mol
InChI Key: QWMDYNIEGNYUSY-UHFFFAOYSA-N
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Description

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a heptyl group at the nitrogen atom and a hydroxyl group at the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with heptyl halides under basic conditions. A common method includes the use of sodium hydride as a base and heptyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The heptyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Heptyl-4-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-Heptyl-4-methoxypyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    1-Heptyl-4-aminopyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a heptyl group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

1-heptyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-13-9-10(14)8-11(13)12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)

InChI Key

QWMDYNIEGNYUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CC(CC1C(=O)O)O

Origin of Product

United States

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